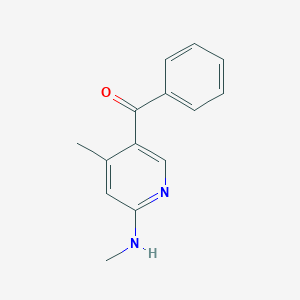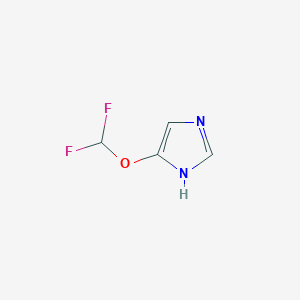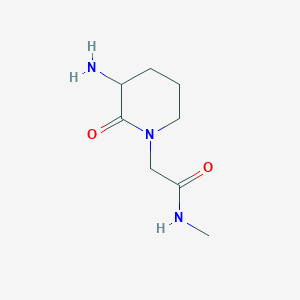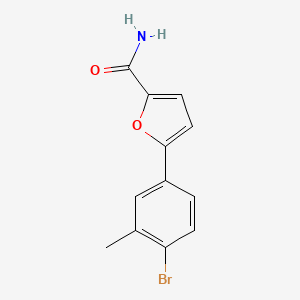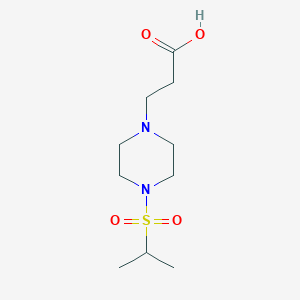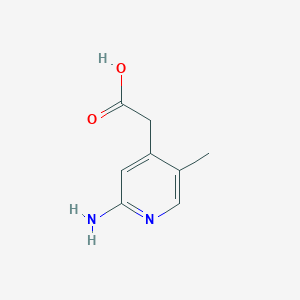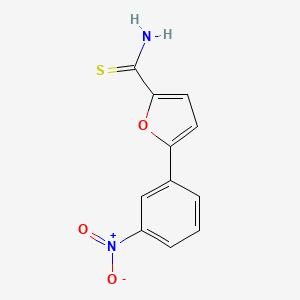
(2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R,5R)-2-メチル-6-(2,2,2-トリクロロ-1-イミノエトキシ)テトラヒドロ-2H-ピラン-3,4,5-トリイル トリアセテートは、グリコシド類に属する複雑な有機化合物です。この化合物は、テトラヒドロピラン環と複数のアセチル基を含む独特の構造を特徴としています。
準備方法
合成ルートと反応条件
(2S,3S,4R,5R)-2-メチル-6-(2,2,2-トリクロロ-1-イミノエトキシ)テトラヒドロ-2H-ピラン-3,4,5-トリイル トリアセテートの合成は、一般的にグリコシル化プロセスを含みます。このプロセスは炭水化物化学において重要であり、グリコシド結合の形成を含みます。 一般的な方法の1つは、 Koenigs-Knorr反応であり、グリコシルハライドと強塩基を使用し、多くの場合、重金属塩またはルイス酸によって触媒されます .
工業的生産方法
この化合物の工業的生産には、大規模なグリコシル化反応が含まれ、高収率と純度を確保するために最適化された条件が使用されます。自動反応器と連続フローシステムの使用により、生産プロセスの効率とスケーラビリティが向上します。
化学反応の分析
反応の種類
(2S,3S,4R,5R)-2-メチル-6-(2,2,2-トリクロロ-1-イミノエトキシ)テトラヒドロ-2H-ピラン-3,4,5-トリイル トリアセテートは、次のものを含むさまざまな化学反応を受けます。
酸化: この反応により、追加の官能基が導入されたり、既存の官能基が改変されたりする可能性があります。
還元: この反応により、特定の官能基を還元し、化合物の特性を変更できます。
置換: この反応により、1つの官能基を別の官能基に置き換えることができ、さらなる改変のための経路を提供します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤があります。温度、溶媒、pHなどの反応条件は、目的の結果を得るために注意深く制御されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換反応により、さまざまな改変グリコシドが生成されます。
科学的研究の応用
(2S,3S,4R,5R)-2-メチル-6-(2,2,2-トリクロロ-1-イミノエトキシ)テトラヒドロ-2H-ピラン-3,4,5-トリイル トリアセテートは、科学研究でいくつかの用途があります。
化学: 複雑な炭水化物とグリコシドの合成のためのビルディングブロックとして使用されます。
生物学: 生物学的プロセスと相互作用における潜在的な役割について調査されています。
医学: 潜在的な治療特性および薬物開発のための前駆体として調査されています。
産業: 特殊化学物質と材料の製造に使用されます。
作用機序
(2S,3S,4R,5R)-2-メチル-6-(2,2,2-トリクロロ-1-イミノエトキシ)テトラヒドロ-2H-ピラン-3,4,5-トリイル トリアセテートの作用機序には、特定の分子標的との相互作用が含まれます。この化合物の構造により、特定の酵素や受容体に結合して、さまざまな生化学経路に影響を与えることができます。正確なメカニズムは、状況と用途によって異なります。
類似の化合物との比較
類似の化合物
- (2R,3R,4S,5R,6S)-2-((ベンジルオキシ)メチル)-6-(フェニルチオ)テトラヒドロ-2H-ピラン-3,4,5-トリオール
- (2R,3R,4S,5R,6R)-2-(アセトキシメチル)-6-ブロモテトラヒドロ-2H-ピラン-3,4,5-トリイル トリアセテート
独自性
(2S,3S,4R,5R)-2-メチル-6-(2,2,2-トリクロロ-1-イミノエトキシ)テトラヒドロ-2H-ピラン-3,4,5-トリイル トリアセテートを際立たせているのは、官能基と立体化学の特定の組み合わせです。
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
What sets (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate apart is its specific combination of functional groups and stereochemistry
特性
分子式 |
C14H18Cl3NO8 |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
[(2S,3S,4R,5R)-4,5-diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C14H18Cl3NO8/c1-5-9(23-6(2)19)10(24-7(3)20)11(25-8(4)21)12(22-5)26-13(18)14(15,16)17/h5,9-12,18H,1-4H3/t5-,9-,10+,11+,12?/m0/s1 |
InChIキー |
CBEDSVQSHODOKN-DXTUTJKPSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




